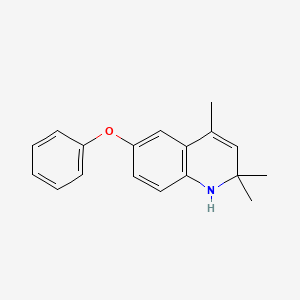
2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline is a chemical compound belonging to the dihydroquinoline family This compound is known for its unique structural features, which include a quinoline core substituted with three methyl groups and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of an acid catalystThe reaction conditions often require elevated temperatures and the use of solvents such as benzene or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is often subjected to purification steps, including distillation and recrystallization, to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Medicine: It has been investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: Similar in structure but lacks the phenoxy group.
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains a hydroxyl group instead of a phenoxy group.
6,6-Methylene-bis(2,2,4-trimethyl-1,2-dihydroquinoline): A dimeric form with enhanced antioxidant properties.
Uniqueness
2,2,4-Trimethyl-6-phenoxy-1,2-dihydroquinoline is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its antioxidant activity and potential therapeutic applications compared to its analogs .
Propiedades
Número CAS |
115786-11-3 |
|---|---|
Fórmula molecular |
C18H19NO |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-6-phenoxy-1H-quinoline |
InChI |
InChI=1S/C18H19NO/c1-13-12-18(2,3)19-17-10-9-15(11-16(13)17)20-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
Clave InChI |
LUSPQQMXRZCBGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C=C(C=C2)OC3=CC=CC=C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


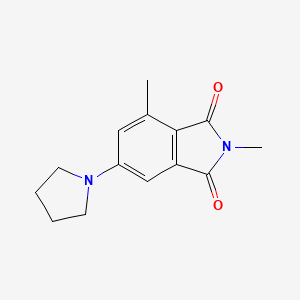
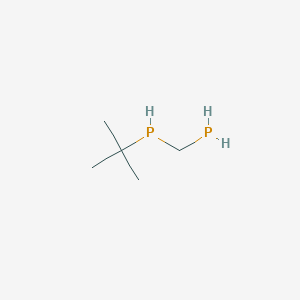
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
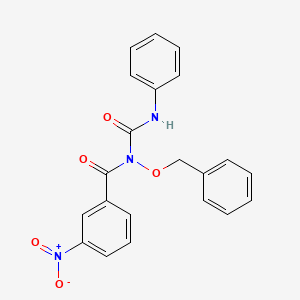
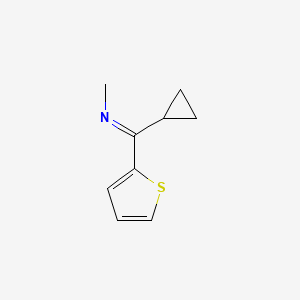
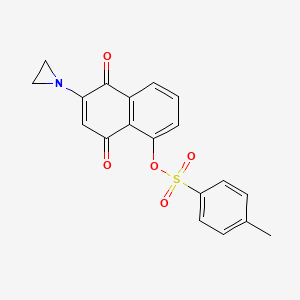
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
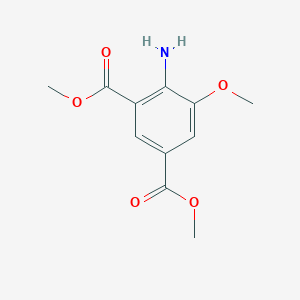
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
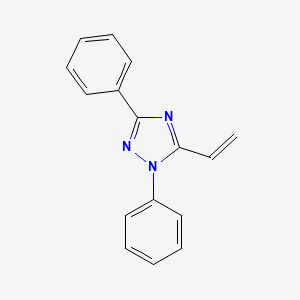
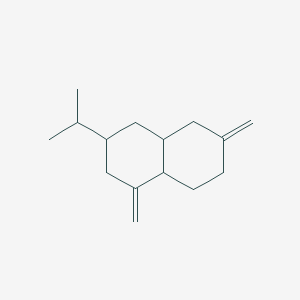
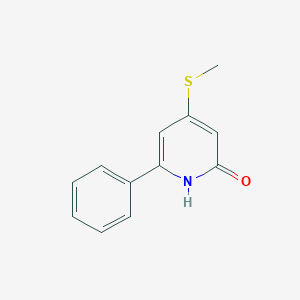
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
